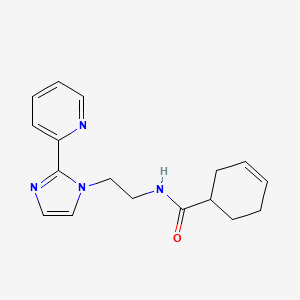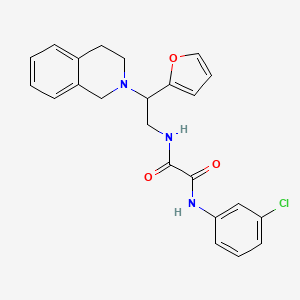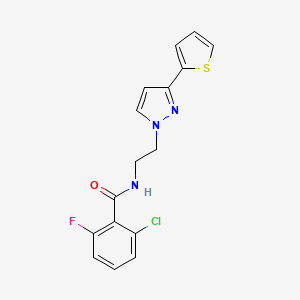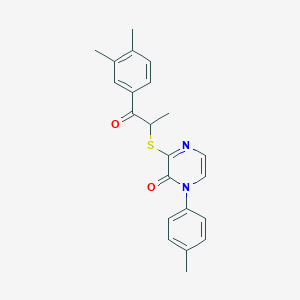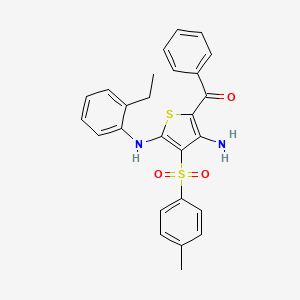
(3-Amino-5-((2-éthylphényl)amino)-4-tosylthiophène-2-yl)(phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzoyl-N2-(2-ethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality 5-benzoyl-N2-(2-ethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzoyl-N2-(2-ethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- (3-Amino-5-((2-éthylphényl)amino)-4-tosylthiophène-2-yl)(phényl)méthanone présente un potentiel en tant qu'agent anticancéreux. Des chercheurs ont étudié ses effets sur les lignées cellulaires tumorales, en examinant sa cytotoxicité et ses propriétés d'induction de l'apoptose. Des recherches supplémentaires sont nécessaires pour comprendre son mécanisme d'action et ses applications cliniques potentielles .
- La structure du composé suggère un potentiel anti-inflammatoire. Des études ont évalué son impact sur les voies inflammatoires, notamment l'inhibition des cytokines et des enzymes pro-inflammatoires. Il pourrait servir de composé de tête pour développer de nouveaux médicaments anti-inflammatoires .
- Des chercheurs ont examiné l'activité antibactérienne du composé contre diverses souches bactériennes. Sa structure unique peut perturber les membranes bactériennes ou interférer avec des processus cellulaires essentiels. Les investigations se poursuivent pour explorer son efficacité et sa sécurité .
- La présence de cycles aromatiques et d'atomes de soufre dans la molécule suggère une activité antioxydante. Des études ont évalué sa capacité à piéger les radicaux libres et à protéger les cellules du stress oxydatif. Des recherches supplémentaires pourraient révéler son potentiel dans la prévention des maladies liées aux dommages oxydatifs .
- Les caractéristiques structurales du composé en font un candidat intéressant pour les études d'inhibition enzymatique. Des chercheurs ont exploré son interaction avec des enzymes spécifiques, telles que les kinases ou les protéases. Ces investigations pourraient conduire à des thérapies ciblées pour diverses maladies .
- Des scientifiques ont étudié l'intégration de ce composé dans des systèmes d'administration de médicaments. Ses régions hydrophobes et hydrophiles permettent des stratégies d'encapsulation polyvalentes. En modifiant ses groupes fonctionnels, il pourrait améliorer la solubilité, la stabilité et la délivrance ciblée du médicament .
Propriétés anticancéreuses
Activité anti-inflammatoire
Effets antibactériens et antimicrobiens
Propriétés antioxydantes
Potentiel en tant qu'inhibiteur enzymatique
Systèmes d'administration de médicaments
Propriétés
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-3-18-9-7-8-12-21(18)28-26-25(33(30,31)20-15-13-17(2)14-16-20)22(27)24(32-26)23(29)19-10-5-4-6-11-19/h4-16,28H,3,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCLPQOZMRANNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2568693.png)
![2-(benzylsulfanyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2568695.png)
![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568696.png)
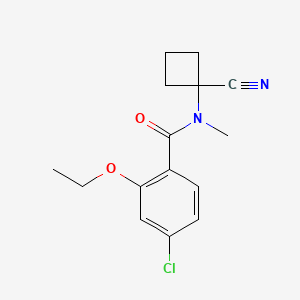
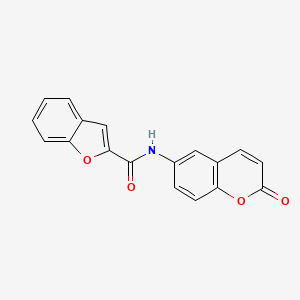
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)
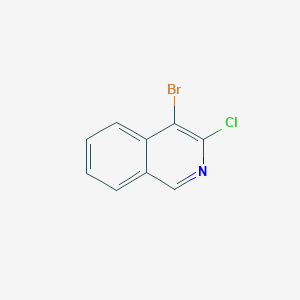
![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)
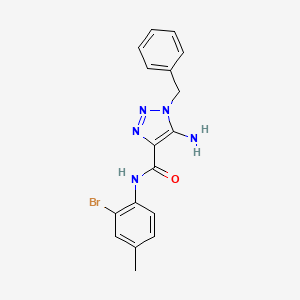
![N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide](/img/structure/B2568705.png)
